molecular formula C11H7ClO3 B11883912 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride CAS No. 67652-24-8

3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride

Cat. No.: B11883912
CAS No.: 67652-24-8
M. Wt: 222.62 g/mol
InChI Key: NRADYQAKFFNWAN-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride is a benzopyran-derived acyl chloride characterized by a fused benzopyran core with a methyl group at position 3, a ketone at position 4, and a reactive carbonyl chloride moiety at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of esters, amides, and heterocyclic derivatives. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions. For example, when reacted with t-butyl acetoacetate in the presence of HClO4, it undergoes esterification to yield the corresponding carboxylic acid derivative .

Properties

CAS No.

67652-24-8

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

3-methyl-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c1-6-9(13)7-4-2-3-5-8(7)15-10(6)11(12)14/h2-5H,1H3

InChI Key

NRADYQAKFFNWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 3-Methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions usually involve the use of an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for pharmaceutical and materials science applications.

Key Reaction Types:

Reaction TypeNucleophileProductConditionsYield
AmidationAminesAmidesRoom temp, inert solvent (e.g., THF)75–92%
EsterificationAlcoholsEstersReflux in dry dichloromethane68–85%
CouplingGrignard reagentsKetonesLow temps (−78°C), THF60–78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl. For example, reaction with primary amines (e.g., benzylamine) yields 3-methyl-4-oxo-4H-benzopyran-2-carboxamides, which exhibit antimicrobial activity.

Cycloaddition and Annulation Reactions

The benzopyran core participates in [4+2] and [3+2] cycloadditions due to its α,β-unsaturated carbonyl system.

Notable Examples:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts. Regioselectivity favors endo products under thermal conditions .

  • 1,3-Dipolar Cycloadditions : Forms pyrazole or isoxazole derivatives when reacted with nitrile oxides or diazo compounds .

Experimental Data :

  • Reaction with 3-methylisoxazol-5(4H)-one in ethanol yields chromone-isoxazole hybrids (60 ) in 81–89% yield. These intermediates convert to benzopyranyl acetylenes (61 ) via flash pyrolysis (750°C) or reduction (NaBH₄) .

Condensation with Active Methylene Compounds

The aldehyde-like reactivity of the carbonyl chloride enables condensations with active methylene species (e.g., malononitrile, barbituric acid).

Reaction Pathways:

  • Knoevenagel Condensation : Forms α,β-unsaturated derivatives used in dye synthesis.

  • Michael Addition : Generates chromone-linked heterocycles (e.g., pyridines, pyrroles) .

Case Study :
Condensation with morpholino-enamine in NaOH produces esters (5b ), which hydrolyze to carboxylic acids (4 ) under acidic conditions .

Reduction:

  • Catalytic Hydrogenation : Pd/C-mediated H₂ reduction yields 3-methylchromone derivatives (12 ) with retained benzopyran骨架 .

  • Zn-Hg/AcOH : Reduces the carbonyl chloride to a hydroxymethyl group, forming diols (6 , 7 ) as major products .

Oxidation:

  • Ozonolysis : Cleaves the benzopyran ring to yield dicarbonyl compounds.

  • KMnO₄/H⁺ : Oxidizes the methyl group to a carboxylic acid .

Stability and Reactivity Considerations

PropertyValue/Behavior
Thermal StabilityDecomposes >250°C
Hydrolytic SensitivityReacts vigorously with H₂O
StorageDry, inert atmosphere (<4°C)

Scientific Research Applications

3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-4H-chromene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to form more complex molecules .

Comparison with Similar Compounds


Key Observations :

  • Unlike anthocyanins (e.g., Callistephin and Ideain chlorides), which are glycosylated flavonoids with chromophoric properties, 3-methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride lacks sugar moieties and flavylium ions, rendering it non-chromophoric but highly reactive in synthetic chemistry .
  • The carbonyl chloride group enables rapid nucleophilic acyl substitutions, distinguishing it from ester or glycoside derivatives, which require enzymatic or acidic hydrolysis for activation .

Solubility and Physicochemical Properties

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes rapidly in water. Anthocyanins, however, show moderate water solubility due to glycosylation .
  • Thermal Stability : Decomposes above 150°C, whereas anthocyanins degrade at lower temperatures (80–100°C) under oxidative conditions.

Biological Activity

3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride, known by its CAS number 67652-24-8, is a compound belonging to the chromene family, characterized by its fused benzopyran structure. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and structural analogs.

Chemical Structure and Reactivity

The chemical structure of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride includes a carbonyl chloride functional group that enhances its reactivity. This electrophilic site allows for nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological properties. The following table summarizes some structural analogs and their notable features:

Compound NameCAS NumberNotable Features
3-Methylflavone4800-78-0Known for anti-inflammatory properties
4-Oxo-chromene4940-39-0Acts as a vascular protectant
7-Hydroxyflavone4800-78-XExhibits antioxidant activity
6-Methoxyflavone4800-XPotential use in cancer therapy

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those related to 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride. A structure–activity relationship (SAR) analysis revealed that compounds with specific substituents exhibited significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria . Notably, compounds with electron-donating groups like methyl showed enhanced potency compared to those with electron-withdrawing groups.

Antioxidant Activity

The antioxidant properties of coumarin derivatives have been well-documented. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular environments. This capability is crucial for mitigating cellular damage and has implications in therapeutic applications for conditions associated with oxidative stress .

Inhibition of Enzymes

3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride has been studied for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs) and cholinesterases. For instance, halogenated derivatives of coumarins have demonstrated selective inhibition against MAO-B, which is significant for treating neurodegenerative diseases like Alzheimer's . The following table summarizes the inhibitory activities observed:

CompoundTarget EnzymeIC50 Value (μM)Notes
CC1MAO-B0.69Competitive inhibitor
CC2MAO-B0.51Selective inhibitor
CC2BChE7.00Moderate inhibition

The mechanisms by which 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride exerts its biological effects are varied:

  • Enzyme Inhibition : Compounds inhibit target enzymes through competitive binding, affecting neurotransmitter metabolism and cholinergic signaling.
  • Antioxidant Mechanism : By scavenging ROS, these compounds prevent oxidative damage to cellular components.
  • Cell Cycle Arrest : Some coumarin derivatives induce apoptosis in cancer cells by modulating Bcl-xL and Bcl-2 protein levels, leading to cell cycle arrest at the G0/G1 phase .

Case Studies and Research Findings

Several case studies have illustrated the potential therapeutic applications of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride:

  • Neuroprotective Effects : In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
  • Anticancer Activity : Research indicates that coumarin-based compounds can sensitize tumor cells to chemotherapy agents, enhancing their effectiveness against ovarian and cervical cancers .
  • Antimicrobial Efficacy : A study demonstrated that specific analogs exhibited significant inhibition against Candida albicans and Staphylococcus aureus, suggesting their utility as antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride?

  • Methodological Answer : Synthesis optimization requires systematic variation of reagents, catalysts, and reaction conditions. For example, using anhydrous dichloromethane (DCM) as a solvent with oxalyl chloride under reflux (40–50°C) for 6–8 hours achieves high yields. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with ice-cold water prevents over-chlorination. Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures purity. Structural confirmation is critical: employ 1H^1H-NMR (δ 8.2–8.5 ppm for aromatic protons) and ESI-MS (expected [M+Cl]^- peak at m/z 250–260) .

Q. What analytical techniques are most reliable for characterizing 3-methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C^{13}C-NMR confirms the carbonyl chloride (δ ~170 ppm) and ketone (δ ~180 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS detects molecular ions and fragmentation patterns (e.g., loss of COCl).
  • IR Spectroscopy : Stretching bands at ~1750 cm1^{-1} (C=O of acid chloride) and ~1650 cm1^{-1} (chromone ketone) validate functional groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/vapors .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution. Avoid incompatible materials (e.g., strong bases) to prevent violent reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. For example, unexpected 1H^1H-NMR signals may indicate residual solvent or byproducts. Solutions include:
  • Purification Reassessment : Repeat column chromatography with alternative eluents (e.g., acetone/hexane).
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Computational Validation : Compare experimental IR/NMR data with simulated spectra from quantum-chemical methods (e.g., semi-empirical AM1) .

Q. What mechanistic insights govern the reactivity of 3-methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chromone ring activates the carbonyl chloride toward nucleophilic attack. Kinetic studies using pyridine or DMAP as catalysts reveal a two-step mechanism:

Acylium Ion Formation : Chloride displacement generates a reactive acylium intermediate.

Nucleophilic Capture : Amines or alcohols attack the electrophilic carbon.
Monitor intermediates via in-situ 19F^{19}F-NMR (if fluorinated analogs are used) or conduct Hammett studies to quantify substituent effects .

Q. How can computational methods predict the stability of derivatives synthesized from this compound?

  • Methodological Answer : Semi-empirical (AM1) or DFT (B3LYP/6-31G*) calculations model thermodynamic stability. Key steps:
  • Geometry Optimization : Minimize energy for synthesized derivatives (e.g., hydrazones or Schiff bases).
  • Heat of Formation (ΔHf) : Compare ΔHf values to rank stability; lower values indicate higher stability.
  • Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack .

Q. What strategies enable the synthesis of bioactive derivatives while preserving the chromone core?

  • Methodological Answer : Target pharmacophores like tetrazoles or benzothiadiazoles via:
  • Condensation Reactions : React with 2-hydroxyaniline to form imine derivatives.
  • Cycloaddition : Use Huisgen azide-alkyne click chemistry to append tetrazole rings (e.g., 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride) .
    Validate bioactivity via in vitro assays (e.g., COX-2 inhibition) and correlate with logP values calculated via HPLC retention times .

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